molecular formula C22H20N2O3 B1404291 ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851192-88-6

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1404291
CAS RN: 851192-88-6
M. Wt: 360.4 g/mol
InChI Key: AKRRISVGKHJITR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (ECPC) is a synthesized compound that has a wide range of scientific applications. ECPC is a heterocyclic compound that contains both an aromatic ring and a pyrrole ring, and is a member of the pyrrole family. ECPC has been found to be a useful compound for a variety of scientific research applications, including organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Three-Component Spiro Heterocyclization

A prominent application of this compound is in three-component spiro heterocyclization reactions. For instance, Dmitriev, Silaichev, and Maslivets (2015) described the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile (methyl cyanoacetate) and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates. The crystal and molecular structure of one such compound was determined by X-ray analysis, highlighting the synthetic utility of this approach in creating complex molecular architectures with potential biological activity (Dmitriev, Silaichev, & Maslivets, 2015).

Spiro Heterocyclic Systems Synthesis

Further research by Dmitriev et al. (2014) involved the synthesis of 6-amino-3-methyl-2′-oxo-1,5′-diphenyl-5-cyano-1′,2′dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] through the reaction of ethyl 1-benzyl-4,5-dioxo-2-phenyl4,5-dihydro-1H-pyrrole-3-carboxylate with malononitrile and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This process is significant for introducing heterocyclic frameworks that are challenging to access through other synthetic routes, underscoring the versatility of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate derivatives in organic synthesis (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Contribution to Medicinal Chemistry

Sabitov et al. (2020) demonstrated the three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols, leading to the formation of ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. These products are of interest from a medicinal chemistry perspective, potentially offering new avenues for drug discovery and development (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).

properties

IUPAC Name

ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRRISVGKHJITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(4-benzyloxy-phenyl)-4-cyano-1H-pyrrole-2-carboxylic acid ethyl ester (266.70 g, 0.770 mol) in DMSO (2,000 mL) is treated with K2CO3 (117.06 g, 0.847 mol). The resulting solution is allowed to stir at room temperature for several minutes, then treated with iodomethane (58.00 mL, 0.931 mol). The resulting reaction mixture is allowed to stir at room temperature overnight. An additional 0.5 eq of iodomethane (24.00 mL, 0.385 mol) and 0.6 eq of K2CO3 (63.85 g, 0.462 mol) are added to the reaction. The reaction mixture is allowed to stir at room temperature for 2 hours. The reaction mixture is divided into 2 equal portions and each portion is poured into water (2,000 mL) and extracted with EtOAc (3×700 mL each). The combined organics are washed with H2O (2×1000 mL each), dried over anhydrous MgSO4, filtered, then concentrated in vacuo to afford a residue. The residue is slurried in EtOAc (300 mL), then treated with excess hexanes, causing a solid to precipitate. The solid is recovered by vacuum filtration, washing with hexanes, and drying under vacuum filtration to afford the title compound, 3-(4-benzyloxy-phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester, (184.73 g, 66% yield) as a light-brown solid: 1H NMR (500 MHz; CDCl3) δ 7.46 (d, 2H), 7.39 (m, 2H), 7.32 (m, 3H), 7.24 (s, 1H), 7.00 (d, 2H), 5.10 (s, 2H), 4.13 (q, 2H), 3.95 (s, 3H), 1.06 (t, 3H); MS(ES): m/z 361.1 (M++H).
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
Reaction Step One
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266.7 g
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Reaction Step Two
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117.06 g
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Reaction Step Two
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58 mL
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24 mL
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63.85 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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